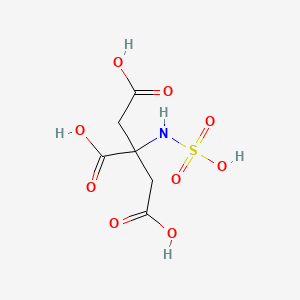![molecular formula C24H20F2N4O3 B1208304 7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)
7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid
Overview
Description
RP60556A is a synthetic organic compound belonging to the benzo[b]naphthyridones class. It is known for its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Initially developed by Sanofi-Aventis as a topical treatment, its development was later discontinued .
Preparation Methods
The synthesis of RP60556A involves several key steps:
Chemical Reactions Analysis
RP60556A undergoes various chemical reactions:
Scientific Research Applications
RP60556A has been primarily studied for its antibacterial properties. It has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)
Chemistry: Used as a reference compound in the study of benzo[b]naphthyridones.
Biology: Investigated for its antibacterial mechanisms and interactions with bacterial cell walls.
Industry: Potential use in the development of new antibacterial agents.
Mechanism of Action
RP60556A exerts its antibacterial effects by targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
RP60556A is unique among benzo[b]naphthyridones due to its high potency against Gram-positive bacteria. Similar compounds in this class include:
Benzo[b]naphthyridone derivatives: These compounds share a similar core structure but may vary in their substituents, leading to differences in antibacterial activity.
Fluoroquinolones: Another class of antibacterial agents that target bacterial DNA synthesis but differ in their mechanism of action and spectrum of activity.
RP60556A stands out due to its specific activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable compound for research despite its discontinued development .
Properties
Molecular Formula |
C24H20F2N4O3 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
7-fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H20F2N4O3/c1-28-13-18(24(32)33)22(31)17-10-14-11-19(26)21(12-20(14)27-23(17)28)30-8-6-29(7-9-30)16-4-2-15(25)3-5-16/h2-5,10-13H,6-9H2,1H3,(H,32,33) |
InChI Key |
YYHFVZLNDMSUBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1N=C3C=C(C(=CC3=C2)F)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)O |
Synonyms |
RP 60556A RP60556A |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B1208230.png)




![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)


![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
